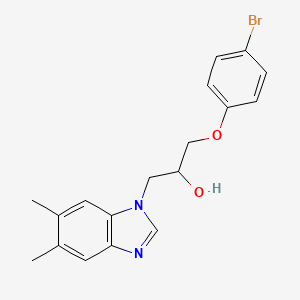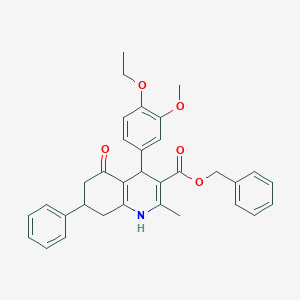![molecular formula C19H23N5O2 B5052186 6-(4-methyl-3-oxo-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5052186.png)
6-(4-methyl-3-oxo-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-methyl-3-oxo-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide, also known as MPN, is a small molecule compound that has been extensively studied for its potential applications in scientific research. MPN is a derivative of nicotinamide and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
6-(4-methyl-3-oxo-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide has been shown to bind to the NAD+ binding site of the sirtuin family of proteins, which are involved in a variety of cellular processes including DNA repair, metabolism, and aging. By binding to this site, 6-(4-methyl-3-oxo-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide can modulate the activity of sirtuins and potentially affect these cellular processes.
Biochemical and Physiological Effects:
6-(4-methyl-3-oxo-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide has been shown to have a variety of biochemical and physiological effects, including the activation of sirtuins, the inhibition of cell proliferation, and the induction of apoptosis in cancer cells. 6-(4-methyl-3-oxo-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(4-methyl-3-oxo-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide in lab experiments is its specificity for the NAD+ binding site of sirtuins, which allows for targeted modulation of sirtuin activity. However, one limitation of using 6-(4-methyl-3-oxo-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide is its relatively low potency compared to other sirtuin modulators.
Direcciones Futuras
For research on 6-(4-methyl-3-oxo-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide include the development of more potent analogs, the investigation of its potential therapeutic applications in cancer and neurodegenerative diseases, and the exploration of its effects on other cellular processes beyond sirtuin modulation. Additionally, further research is needed to fully understand the mechanism of action of 6-(4-methyl-3-oxo-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide and its potential off-target effects.
Métodos De Síntesis
The synthesis of 6-(4-methyl-3-oxo-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide involves the reaction of 4-methyl-3-oxo-1-piperazinecarboxylic acid with 3-(2-pyridinyl)propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with nicotinoyl chloride to produce 6-(4-methyl-3-oxo-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide.
Aplicaciones Científicas De Investigación
6-(4-methyl-3-oxo-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide has been used in a variety of scientific research applications, including as a tool for studying protein-protein interactions, as a fluorescent probe for imaging intracellular calcium, and as a potential therapeutic agent for cancer and neurodegenerative diseases.
Propiedades
IUPAC Name |
6-(4-methyl-3-oxopiperazin-1-yl)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-23-11-12-24(14-18(23)25)17-8-7-15(13-22-17)19(26)21-10-4-6-16-5-2-3-9-20-16/h2-3,5,7-9,13H,4,6,10-12,14H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUGGRZCMYWXLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)C2=NC=C(C=C2)C(=O)NCCCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-bromophenyl)-2-oxo-4-phenyl-3-azetidinyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5052106.png)
![2-(allylthio)-4-[2-(benzyloxy)-5-chlorobenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5052109.png)

![N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide](/img/structure/B5052130.png)
![N-(2-ethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5052133.png)
![N-[(dimethylamino)carbonothioyl]-3,5-dimethyl-1-adamantanecarboxamide](/img/structure/B5052139.png)


![[5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5052161.png)
![2,2'-{4,6-bis[(2-hydroxybenzylidene)amino]-1,3-phenylene}bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B5052168.png)
![5-acetyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4-(4-chlorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5052174.png)

![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5052205.png)
![5-acetyl-4-(3-chlorophenyl)-6-methyl-2-[(3-nitrobenzyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5052217.png)